molecular formula C17H22N2 B13181859 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine

1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine

Cat. No.: B13181859
M. Wt: 254.37 g/mol
InChI Key: YKSIIWSUAWYPRB-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine typically involves multicomponent reactions. One common method includes the condensation of 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . Another approach involves the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine stands out due to its specific structural features and potential biological activities. Its unique combination of benzyl and ethyl groups on the indole ring provides distinct chemical properties and reactivity compared to other indole derivatives .

Properties

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

1-benzyl-2-ethyl-4,5,6,7-tetrahydroindol-4-amine

InChI

InChI=1S/C17H22N2/c1-2-14-11-15-16(18)9-6-10-17(15)19(14)12-13-7-4-3-5-8-13/h3-5,7-8,11,16H,2,6,9-10,12,18H2,1H3

InChI Key

YKSIIWSUAWYPRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1CC3=CC=CC=C3)CCCC2N

Origin of Product

United States

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